

Navigating Research Continuity Amidst Legislative Changes: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB1617

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A Note on **SB1617** and SB17: Initial searches for "**SB1617**" revealed legislation in several states concerning matters not directly related to research activities. However, Texas Senate Bill 17 (SB17) significantly impacts the research community by restricting Diversity, Equity, and Inclusion (DEI) initiatives at public institutions of higher education. Given the focus on maintaining research continuity for a scientific audience, this support center will address the challenges posed by legislation of this nature, using SB17 as a primary example. Scholarly research and creative works are generally exempt from these restrictions, but the broader implications for the research environment are substantial.^{[1][2][3][4]}

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of maintaining research continuity in a shifting legislative landscape.

Frequently Asked Questions (FAQs)

Q1: How can my research lab maintain a diverse and inclusive environment without formal DEI programs?

A1: While formal DEI offices and mandatory training may be restricted, the principles of equity and inclusion can be embedded into the operational fabric of your lab. Focus on fostering a culture of belonging and respect through actionable strategies.

- **Promote Open Dialogue:** Create regular opportunities for lab members to discuss workplace climate and professional development in an open and respectful manner.
- **Mentorship Programs:** Establish robust mentorship programs that pair senior and junior researchers. Encourage mentors to provide guidance on both scientific and career-related matters.
- **Skill-Based Training:** Offer voluntary workshops on topics like effective communication, conflict resolution, and collaborative research. These can enhance team dynamics without being explicitly labeled as DEI training.
- **Affinity Groups:** Support the formation of voluntary, informal groups for individuals with shared interests or backgrounds to connect and offer peer support.^[5]
- **Inclusive Lab Practices:** Ensure that lab meetings, presentations, and social events are scheduled at times that are accessible to all members, considering different personal and family responsibilities.

Q2: I'm preparing a grant proposal for a federal agency that requires a section on broader impacts and diversity. How can I address this without violating the new regulations?

A2: Federal agencies like the NIH and NSF often require applicants to demonstrate a commitment to diversity and equity in their research endeavors. You can meet these requirements by focusing on inclusive excellence and broadening participation through permissible means.

- **Focus on Underserved Populations:** Frame your proposal to highlight support for first-generation college students, individuals from low-income backgrounds, or those from rural and underserved areas.
- **Highlight Institutional Mission:** If your institution has a mission to serve diverse populations (e.g., as a land-grant or minority-serving institution), leverage this in your proposal.
- **Emphasize Skill Development:** Describe activities that will enhance the scientific and professional skills of all trainees in your lab, which contributes to developing a competitive workforce.

- **Broad Dissemination of Research:** Detail plans to disseminate your research findings to a wide audience, including institutions and communities that are historically underrepresented in STEM.

Q3: What should I do if I feel my research on health disparities is being scrutinized or discouraged?

A3: Research on health disparities is a critical area of scientific inquiry. While the current political climate may create a chilling effect, it's important to remember that scholarly research is generally protected.

- **Frame Your Research Scientifically:** Emphasize the scientific rigor and public health importance of your work. Clearly articulate your research questions, hypotheses, and methodologies in race-neutral, data-driven terms.
- **Seek Institutional Support:** Consult with your university's research office and legal counsel to understand your rights and the institution's policies regarding academic freedom.
- **Build a Support Network:** Connect with other researchers in your field who are facing similar challenges. Professional organizations can be a valuable resource for advocacy and support.
- **Document Everything:** Keep detailed records of any instances of pressure or interference with your research.

Q4: How can our institution continue to attract and retain top scientific talent from diverse backgrounds?

A4: Attracting a diverse pool of talent is crucial for research excellence. Even with restrictions on DEI initiatives, institutions can take steps to be welcoming and inclusive.

- **Inclusive Job Descriptions:** Use inclusive language in job postings that focuses on the required skills and qualifications.
- **Broad Recruitment:** Advertise positions in a wide range of venues to reach a diverse applicant pool.

- **Holistic Review:** In hiring and admissions, consider a wide range of applicant attributes beyond traditional metrics, such as experience, skills, and potential for contribution to the research program.
- **Showcase an Inclusive Culture:** During interviews, highlight the institution's commitment to a supportive and collaborative research environment for all.

Troubleshooting Guides

Problem 1: A key collaborator from another institution is hesitant to continue our joint research project due to our state's new laws.

- **Step 1: Open a Dialogue:** Schedule a meeting to discuss their specific concerns. Acknowledge the challenging environment and reaffirm your commitment to the collaborative project and to fostering an inclusive research environment within your lab.
- **Step 2: Reiterate Protections for Research:** Remind your collaborator that scholarly research is explicitly exempted from the restrictions of laws like SB17. Provide them with official university guidance on this matter if available.
- **Step 3: Develop a Communication Plan:** Agree on a plan for how you will communicate about your collaboration, both internally and externally, to minimize any potential negative perceptions.
- **Step 4: Involve Institutional Leadership (if necessary):** If the collaboration is critical and the concerns persist, consider involving your department chair or research dean to provide institutional assurances.

Problem 2: Junior researchers and students in my lab are expressing anxiety and concern about their future in a state with anti-DEI legislation.

- **Step 1: Acknowledge Their Concerns:** Create a safe space for them to voice their worries. Listen actively and validate their feelings.
- **Step 2: Provide Factual Information:** Share accurate information about what the law does and does not do, particularly the exemptions for research and academic freedom.

- **Step 3: Connect Them with Resources:** Direct them to university resources such as mental health services, mentorship programs, and student success centers that can provide support.
- **Step 4: Empower Them:** Involve them in creating a positive and inclusive lab culture. Encourage them to take leadership roles in organizing journal clubs, workshops, and other activities that promote professional development and a sense of community.

Quantitative Data Summary

The following table summarizes key data related to the rise of anti-DEI legislation and its potential impact on research.

Metric	Data Point	Source/Note
Anti-DEI Legislation	Over 100 bills targeting DEI initiatives have been proposed or passed in more than 30 states.	
States with Anti-DEI Laws	As of July 2024, 16 states have laws regulating DEI practices in higher education.	
Potential Impact on Federal Funding	Federal agencies funded over \$49 billion in university R&D in 2021, and many grants require DEI considerations.	
Impact on LGBTQ+ Faculty	16% of LGBTQ+ faculty reported less willingness of participants in their research due to the current climate.	
Faculty Retention Concerns	48% of LGBTQ+ faculty have considered moving to another state due to anti-DEI laws.	

Detailed Methodologies for Key Strategies

Methodology 1: Developing a Grant Proposal Compliant with Federal and State Regulations

- **Analyze Funder Requirements:** Carefully review the funding announcement for language related to "Broader Impacts," "Diversity," "Inclusion," or similar terms.
- **Identify Permissible Activities:** Consult your university's research office for guidance on activities that are permissible under state law. These often include supporting first-generation students, individuals from low-income backgrounds, and enhancing academic success for all students.
- **Draft the Proposal Section:**
 - Begin with a strong statement about your commitment to scientific excellence and developing the next generation of researchers.
 - Describe specific, measurable activities. For example, "This project will provide intensive research training for two undergraduate students, with a focus on recruiting individuals who are first in their families to attend college."
 - Detail your mentorship plan, emphasizing the development of scientific and professional skills for all trainees.
 - Outline your plans for disseminating research findings to a broad audience, including publications, conference presentations, and outreach to underserved communities.
- **Institutional Review:** Have your draft reviewed by your institution's grant development office and legal counsel to ensure compliance.

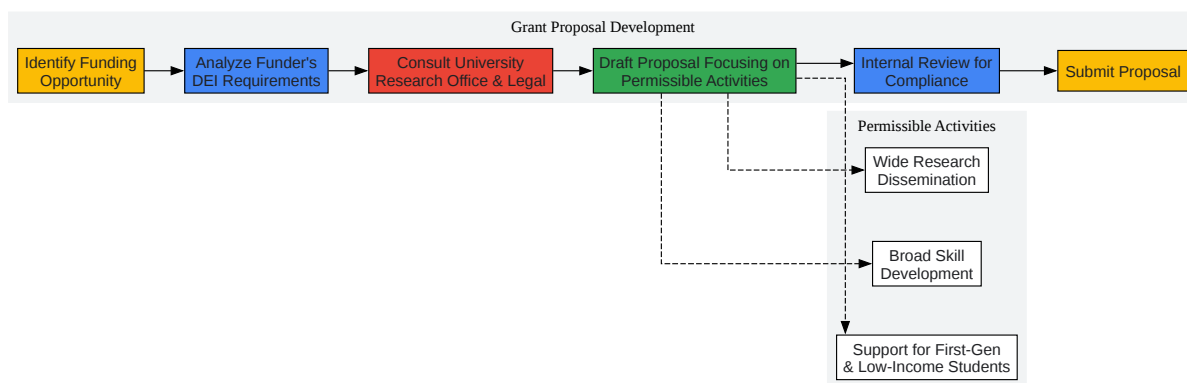
Methodology 2: Conducting an Inclusive Lab Climate Assessment

- **Anonymous Survey:** Develop a brief, anonymous survey for all lab members. Use a free tool like Google Forms. Questions should be designed to gauge feelings of belonging, psychological safety, and opportunities for growth.
- **Voluntary Focus Groups:** Invite lab members to participate in voluntary, confidential small group discussions to elaborate on the survey findings. These can be facilitated by a neutral

third party, such as a trusted colleague from another lab.

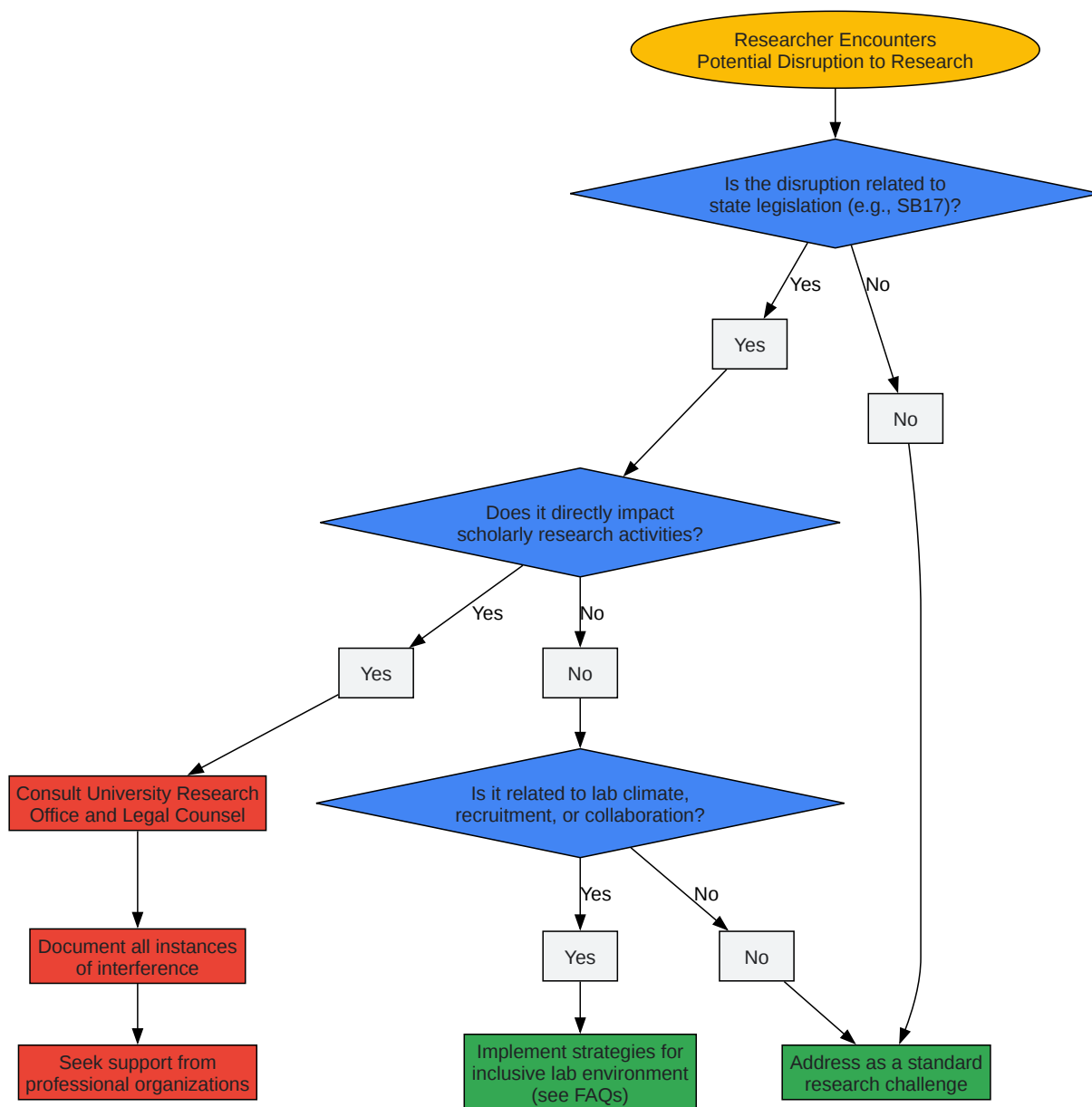
- Synthesize Feedback: Analyze the survey data and focus group notes to identify key themes and areas for improvement.
- Action Plan: Collaboratively develop an action plan with your lab members to address the identified issues. This could involve changes to lab meeting structures, communication protocols, or mentorship practices.
- Follow-Up: Implement the action plan and conduct a follow-up assessment in 6-12 months to measure progress.

Visualizations



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Caption: Workflow for developing a grant proposal that aligns with both federal funding requirements and state-level restrictions on DEI initiatives.



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- To cite this document: BenchChem. [Navigating Research Continuity Amidst Legislative Changes: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364354#strategies-for-maintaining-research-continuity-despite-sb1617]

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